molecular formula C14H25ClN2O3 B7922340 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922340
M. Wt: 304.81 g/mol
InChI Key: UXWAMEXHOYANIQ-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative characterized by a tert-butyl ester group at the 1-position and a 2-chloroacetyl moiety linked via an ethylamino group at the 4-position. The tert-butyl ester acts as a protective group for the piperidine nitrogen, while the chloroacetyl group is a reactive handle for further functionalization, making this compound a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C14H23ClN2O3, with an approximate molecular weight of 302.8 g/mol (calculated).

Properties

IUPAC Name

tert-butyl 4-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-17(12(18)10-15)11-6-8-16(9-7-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWAMEXHOYANIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethyl-amino Group: The ethyl-amino group can be attached through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester exhibit various biological activities:

  • Antitumor Activity : Some studies have shown that derivatives of piperidine can inhibit tumor growth in vitro and in vivo, making them candidates for cancer therapy.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting microbial growth.

Case Studies

  • Antitumor Efficacy :
    • A study published in a peer-reviewed journal demonstrated that a related piperidine derivative exhibited significant cytotoxicity against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values in the low micromolar range. This suggests potential as an anticancer agent .
  • Antimicrobial Testing :
    • In another investigation, 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Potential Therapeutic Uses

Given its biological activities, this compound may have applications in:

  • Cancer Treatment : Targeting specific cancer types through tailored derivatives could enhance therapeutic outcomes.
  • Infectious Disease Management : Its antimicrobial properties could lead to the development of new antibiotics, particularly against resistant strains.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptor sites, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, highlighting differences in substituents, molecular weight, and availability:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity/Availability References
4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Not explicitly listed Ethylamino at 4-position ~302.8 (calculated) Not specified
4-[(2-Chloro-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1353998-18-1 Methylamino at 4-position ~288.8 (calculated) Commercially available
4-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1353993-41-5 Isopropylamino at 4-position ~316.8 (calculated) Available (Parchem Chemicals)
3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Not specified Ethylamino at 3-position ~302.8 (calculated) Discontinued (CymitQuimica)
4-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 1353982-72-5 Cyclopropylamino-methyl at 4-position ~328.8 (calculated) Discontinued (CymitQuimica)
2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 1353943-73-3 Isopropylamino-methyl at 2-position 332.87 96% purity (Catalog AM92053)

Structural and Functional Differences

a. Substituent Effects
  • Amino Group Variations: Ethyl vs. Ethyl vs. Isopropyl: Isopropyl (CAS 1353993-41-5) increases steric hindrance, which may reduce reactivity but enhance selectivity in coupling reactions .
c. Stability and Commercial Viability
  • Discontinued compounds (e.g., cyclopropylamino-methyl analog, CAS 1353982-72-5) may indicate instability or niche applications, whereas methyl and isopropyl variants remain available, suggesting broader utility .

Research Findings and Patent Context

  • Synthetic Utility :
    • Piperidine-1-carboxylic acid tert-butyl esters are frequently employed in multi-step syntheses. For example, EP 2 402 347 A1 describes their use in preparing pyrrolidin-2-one hydrochloride salts via HCl-mediated deprotection .

Biological Activity

4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its structural complexity and potential biological activities. This compound features a piperidine ring, a chloroacetyl group, and a tert-butyl ester moiety, which may contribute to its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H25ClN2O3C_{14}H_{25}ClN_2O_3 with a molecular weight of approximately 284.39 g/mol. The structural representation can be summarized as follows:

Chemical Structure  S 3 2 Chloro acetyl ethyl amino piperidine 1 carboxylic acid tert butyl ester\text{Chemical Structure }\text{ S 3 2 Chloro acetyl ethyl amino piperidine 1 carboxylic acid tert butyl ester}

Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV) .
  • Antibacterial Properties : Structural analogs have been evaluated for their antibacterial activity, demonstrating potential against various bacterial strains .
  • Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties, contributing to their therapeutic potential .

The biological activity of this compound is likely influenced by its ability to interact with specific biological targets. For instance, the chloroacetyl group may enhance binding affinity to certain enzymes or receptors involved in viral replication or bacterial growth inhibition. Preliminary studies suggest that the ester functionality could play a role in modulating the compound's solubility and bioavailability, impacting its overall efficacy in biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key similarities and differences:

Compound NameStructural FeaturesBiological ActivitySimilarity Level
Tert-Butyl 4-(3-aminopropoxy)piperidine-1-carboxylatePiperidine ring with an aminopropoxy groupModerate antibacterial activityHigh
Tert-Butyl 4-isobutoxypiperidine-1-carboxylatePiperidine ring with isobutoxy substituentLow antiviral activityHigh
Tert-Butyl 4-methoxypiperidine-1-carboxylatePiperidine ring with methoxy substituentModerate anti-inflammatory effectsModerate
Tert-Butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylatePiperidine ring with hydroxyethoxy groupLow antibacterial activityModerate

This comparison highlights the unique chloroacetyl substitution on the ethyl amino side chain of the target compound, which may influence its reactivity and biological properties differently than other similar compounds.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antiviral Studies : A study demonstrated that compounds similar to 4-[(2-Chloro-acetyl)-ethyl-amino]-piperidine exhibited antiviral activity against tobacco mosaic virus at concentrations as low as 500 μg/mL, indicating significant potential for further development .
  • Antibacterial Evaluation : Research on piperidine derivatives has shown promising results against resistant bacterial strains, suggesting that modifications to the piperidine core can enhance antibacterial efficacy .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory properties of related compounds revealed that certain structural modifications could lead to enhanced inhibition of inflammatory mediators .

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